molecular formula C41H60N10O9S B1295751 Substance P (5-11) CAS No. 51165-09-4

Substance P (5-11)

Cat. No. B1295751
CAS RN: 51165-09-4
M. Wt: 869 g/mol
InChI Key: FHHJIELOJQJHCG-JNRWAQIZSA-N
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Description

Substance P (5-11) is a neuropeptide that is found in the peripheral and central nervous systems of mammals. It is a member of the tachykinin family and is known to be involved in a variety of physiological processes and pathological conditions.

Scientific Research Applications

Neurological Significance

Substance P, an 11-amino-acid neuropeptide, is significant in the nervous system. Hokfelt et al. (1975) found its presence in primary sensory neurons and certain brain areas, suggesting a role in neurotransmission or modulation (Hokfelt et al., 1975). Steinacker (1977) explored its potent presynaptic effect on neurotransmission at the frog neuromuscular junction, indicating a complex role in synaptic communication (Steinacker, 1977).

Immunomodulatory Properties

McGillis et al. (1990) highlighted Substance P's role in modulating inflammatory and immune responses, altering lymphocytes and macrophages' behavior through specific receptors (McGillis, Mitsuhashi & Payan, 1990). Moore, Lami, and Spruck (1989) demonstrated that Substance P significantly influences lymphocyte traffic and lymph flow in peripheral lymph nodes (Moore, Lami & Spruck, 1989).

Receptor Characterization

Hershey and Krause (1990) focused on the molecular characterization of a cDNA encoding the rat Substance P receptor, defining its pharmacological properties and suggesting its role in various brain regions and peripheral tissues (Hershey & Krause, 1990).

Mechanism of Action

Target of Action

Substance P (5-11), the C-terminal heptapeptide of Substance P, is a neuropeptide . Its primary target is the NK-1 tachykinin receptor . This receptor is a G protein-coupled receptor that mediates the actions of Substance P .

Mode of Action

Substance P (5-11) interacts with its target, the NK-1 tachykinin receptor, by binding to it . This interaction stimulates cellular growth in cell culture . It has also been shown that Substance P can promote wound healing of non-healing ulcers in humans .

Biochemical Pathways

Substance P (5-11) affects various biochemical pathways. It mediates interactions between neurons and immune cells, modulating immune cell proliferation rates and cytokine production . Some immune cells have also been found to secrete Substance P, hinting at an integral role of Substance P in the immune response .

Pharmacokinetics

The physicochemical properties of drugs can greatly influence their adme properties . For instance, the partition coefficient (P or logP) can indicate the balance between lipophilicity and hydrophilicity of a compound, which can affect its absorption and distribution .

Result of Action

The molecular and cellular effects of Substance P (5-11)'s action are diverse. It has been shown to stimulate cellular growth and modulate immune cell proliferation rates and cytokine production . It also plays a role in wound healing .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as age, strain, species variation, pregnancy, physical state, and chemical properties of the toxicant can greatly influence the toxicity of a specific compound . .

properties

IUPAC Name

(2S)-2-amino-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H60N10O9S/c1-24(2)20-30(40(59)48-28(36(45)55)18-19-61-3)47-35(54)23-46-38(57)31(21-25-10-6-4-7-11-25)50-41(60)32(22-26-12-8-5-9-13-26)51-39(58)29(15-17-34(44)53)49-37(56)27(42)14-16-33(43)52/h4-13,24,27-32H,14-23,42H2,1-3H3,(H2,43,52)(H2,44,53)(H2,45,55)(H,46,57)(H,47,54)(H,48,59)(H,49,56)(H,50,60)(H,51,58)/t27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHJIELOJQJHCG-JNRWAQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H60N10O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965436
Record name 20-Amino-11,14-dibenzyl-4,7,10,13,16,19-hexahydroxy-17-(3-hydroxy-3-iminopropyl)-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12,15,18-hexaazatricosa-3,6,9,12,15,18-hexaene-1,23-diimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51165-09-4
Record name Substance P (5-11)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Amino-11,14-dibenzyl-4,7,10,13,16,19-hexahydroxy-17-(3-hydroxy-3-iminopropyl)-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12,15,18-hexaazatricosa-3,6,9,12,15,18-hexaene-1,23-diimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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